MCHR2 Binding Selectivity: Salmon MCH Exhibits ~2,183-Fold MCHR1-over-MCHR2 Selectivity vs. Only ~5-Fold for Mammalian MCH
In a direct head-to-head radioligand competition binding assay using membranes expressing human MCH-1R or MCH-2R and [125I]Phe13,Tyr19-MCH as the tracer, salmon MCH bound MCH-1R with an IC50 of 0.2 ± 0.1 nM (n=5) but required 436.7 ± 143.8 nM (n=3) to displace the radioligand from MCH-2R [1]. In the same assay, mammalian MCH (human/mouse/rat) exhibited IC50 values of 0.3 ± 0.1 nM (n=10) at MCH-1R and 1.5 ± 0.9 nM (n=8) at MCH-2R. The resulting MCH-2R/MCH-1R selectivity ratio is approximately 2,183 for salmon MCH versus approximately 5 for mammalian MCH—a >400-fold difference in selectivity window between the two ligands.
| Evidence Dimension | Receptor binding affinity (IC50) at human MCH-1R and MCH-2R |
|---|---|
| Target Compound Data | MCH-1R IC50: 0.2 ± 0.1 nM (n=5); MCH-2R IC50: 436.7 ± 143.8 nM (n=3); Selectivity ratio: ~2,183 |
| Comparator Or Baseline | Mammalian MCH (human/mouse/rat): MCH-1R IC50: 0.3 ± 0.1 nM (n=10); MCH-2R IC50: 1.5 ± 0.9 nM (n=8); Selectivity ratio: ~5 |
| Quantified Difference | Salmon MCH MCH-2R IC50 is ~291-fold higher than mammalian MCH; selectivity ratio difference exceeds 400-fold |
| Conditions | Scintillation proximity assay (SPA); competition of [125I]Phe13,Tyr19-MCH; membranes from transiently or stably transfected cells expressing human MCH-1R or MCH-2R |
Why This Matters
This quantitative selectivity divergence makes salmon MCH a preferred tool when researchers need to selectively activate MCHR1 while minimizing MCHR2 engagement—a requirement that mammalian MCH cannot fulfill.
- [1] Kokkotou EG, Mastaitis JW, Qu D, Hoersch D, Slieker L, Bonter K, Tritos NA, Maratos-Flier E. Identification and characterization of a second melanin-concentrating hormone receptor, MCH-2R. Proc Natl Acad Sci U S A. 2001;98(13):7564-7569. Table 1. doi:10.1073/pnas.121170598 View Source
